Cas no 876151-68-7 (3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione)

3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione structure
876151-68-7 structure
Product name:3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione
CAS No:876151-68-7
MF:C26H29N5O3
Molecular Weight:459.540165662766
CID:5510909

3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione 化学的及び物理的性質

名前と識別子

    • 3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
    • 3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione
    • インチ: 1S/C26H29N5O3/c1-4-5-15-29-24(32)22-23(28(3)26(29)33)27-25-30(16-18(2)17-31(22)25)19-11-13-21(14-12-19)34-20-9-7-6-8-10-20/h6-14,18H,4-5,15-17H2,1-3H3
    • InChIKey: HTHMQVWVZZZKNR-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N(C([H])([H])[H])C(N1C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)N=C1N(C3C([H])=C([H])C(=C([H])C=3[H])OC3C([H])=C([H])C([H])=C([H])C=3[H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])N12

3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2013-0349-1mg
3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
876151-68-7 90%+
1mg
$54.0 2023-08-13
Life Chemicals
F2013-0349-25mg
3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
876151-68-7 90%+
25mg
$109.0 2023-08-13
Life Chemicals
F2013-0349-50mg
3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
876151-68-7 90%+
50mg
$160.0 2023-08-13
Life Chemicals
F2013-0349-4mg
3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
876151-68-7 90%+
4mg
$66.0 2023-08-13
Life Chemicals
F2013-0349-100mg
3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
876151-68-7 90%+
100mg
$248.0 2023-08-13
Life Chemicals
F2013-0349-5mg
3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
876151-68-7 90%+
5mg
$69.0 2023-08-13
Life Chemicals
F2013-0349-20mg
3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
876151-68-7 90%+
20mg
$99.0 2023-08-13
Life Chemicals
F2013-0349-40mg
3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
876151-68-7 90%+
40mg
$140.0 2023-08-13
Life Chemicals
F2013-0349-5μmol
3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
876151-68-7 90%+
5μmol
$63.0 2023-08-13
Life Chemicals
F2013-0349-10mg
3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
876151-68-7 90%+
10mg
$79.0 2023-08-13

3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione 関連文献

3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dioneに関する追加情報

Introduction to 3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g][purine]-2,4-dione (CAS No. 876151-68-7)

The compound 3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g][purine]-2,4-dione (CAS No. 876151-68-7) represents a significant advancement in the field of chemobiology and pharmaceutical innovation. This heterocyclic molecule has garnered considerable attention due to its unique structural framework and potential therapeutic applications. The presence of a pyrimido[1,2-g][purine] core combined with substituents such as 3-butyl, 1,7-dimethyl, and 4-phenoxyphenyl imparts distinct chemical and biological properties that make it a promising candidate for further investigation.

Recent studies have highlighted the importance of pyrimidine derivatives in medicinal chemistry. Pyrimidines are fundamental nucleobases in DNA and RNA, and their derivatives exhibit a wide range of biological activities. The compound in question integrates multiple pharmacophoric elements that enhance its interaction with biological targets. Specifically, the 4-phenoxyphenyl moiety introduces a hydrophobic pocket that can be exploited for binding to specific proteins or enzymes. This design principle aligns with the growing trend in drug discovery towards rational molecular design to improve target specificity and efficacy.

The 3-butyl and 1,7-dimethyl substituents contribute to the steric and electronic properties of the molecule. These groups can modulate the electronic distribution within the pyrimido[1,2-g][purine] scaffold, influencing its reactivity and binding affinity. Computational studies have suggested that these substituents may enhance solubility and metabolic stability, critical factors for drug development. Furthermore, the rigid structure of the pyrimido[1,2-g][purine] core provides a stable platform for further derivatization and optimization.

In the context of current research trends, this compound is particularly relevant to the development of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes and are often implicated in diseases such as cancer. The pyrimido[1,2-g][purine] scaffold is known to be a privileged structure in kinase inhibition due to its ability to mimic ATP binding pockets. The presence of additional functional groups like 4-phenoxyphenyl can further refine binding interactions with target kinases.

Experimental data from preliminary assays indicate that this compound exhibits promising activity against certain kinases. While detailed mechanistic studies are still underway, initial results suggest that it may interfere with kinase activity by competing with ATP or by inducing conformational changes in the enzyme. These findings are consistent with recent literature demonstrating the efficacy of pyrimidine-based kinase inhibitors in preclinical models.

The synthesis of this compound involves multi-step organic transformations that showcase modern synthetic methodologies. Advanced techniques such as transition metal-catalyzed coupling reactions have been employed to construct the pyrimido[1,2-g][purine] core efficiently. These synthetic strategies not only highlight the synthetic prowess required for producing complex molecules but also underscore the importance of innovative approaches in drug discovery.

From a pharmacokinetic perspective, the structural features of this compound suggest potential advantages in terms of bioavailability and distribution. The balance between lipophilicity and polar surface area is crucial for drug absorption and tissue penetration. The 3-butyl and 4-phenoxyphenyl groups contribute to favorable lipophilicity while maintaining sufficient polar interactions for effective binding to biological targets.

The potential therapeutic applications of this compound are broad-ranging. Beyond kinase inhibition, it may also exhibit activity against other targets such as transcription factors or growth factor receptors. Its unique structural motif opens up possibilities for designing derivatives with enhanced potency or selectivity. Collaborative efforts between synthetic chemists and biologists are essential to fully explore these avenues.

Future research will focus on optimizing synthetic routes to improve yield and scalability while maintaining structural integrity. Additionally,in vitro and in vivo studies will be conducted to evaluate pharmacological properties comprehensively. These studies will provide critical insights into the compound's potential as a therapeutic agent and guide further development efforts.

In conclusion,3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g][purine]-2,4-dione (CAS No. 876151-68-7) represents a compelling example of how structural innovation can lead to novel pharmacological entities。 Its unique features make it a valuable tool for studying key biological pathways and developing new treatments for various diseases。 As research progresses,this compound is poised to make significant contributions to both academic science and pharmaceutical development。

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